molecular formula C20H18N2OS B2889304 (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-53-2

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No. B2889304
CAS RN: 304895-53-2
M. Wt: 334.44
InChI Key: KALUHRRZSXQSBV-ZHACJKMWSA-N
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Description

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound belongs to the class of thiazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Synthesis Techniques

The synthesis of thiazole derivatives, including compounds related to "(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide," involves chemoselective thionation-cyclization processes mediated by reagents like Lawesson's reagent. This method allows for efficient routes to thiazoles with diverse functionalizations, enabling the exploration of their various applications in chemical research and pharmaceutical development (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer Activity

Derivatives of thiazoles have been synthesized and evaluated for their anticancer activities. Research has found that certain thiazole derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalytic Applications

Studies on the formation and applications of enol formates have reported their effectiveness as formylating reagents, underlining the significance of catalytic processes involving compounds with thiazole structures for the synthesis of formamides and other key organic compounds (Neveux, Bruneau, & Dixneuf, 1991).

Hydrogen Bond Analysis

Research into the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds has provided insights into the effects of π-conjugated systems on bond strength, which is crucial for designing molecules with desired physical and chemical properties (Bertolasi, Gilli, Ferretti, & Gilli, 1995).

Corrosion Inhibition

Thiazole derivatives have been synthesized and tested as corrosion inhibitors for metals, showing high efficacy in protecting mild steel against corrosion in acidic environments. This application is particularly relevant for industries where metal longevity and durability are critical (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).

Materials Science

In the field of materials science, thiazole-based compounds have been utilized in the synthesis of aromatic polyamides with specific properties, such as flexibility and thermal stability, which are important for various technological applications (Hsiao & Yu, 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, specific details about the mechanism of action of (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide are not available in the retrieved data .

Future Directions

The future directions of research involving (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide could include exploring its potential applications in various fields such as drug discovery and materials science .

properties

IUPAC Name

(E)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-6-5-9-17(12-15)13-18-14-21-20(24-18)22-19(23)11-10-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUHRRZSXQSBV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

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